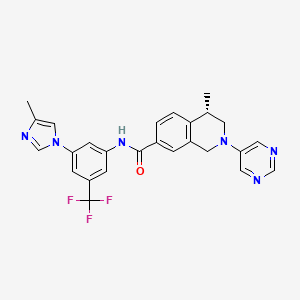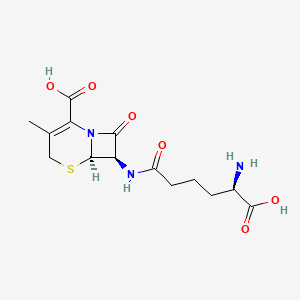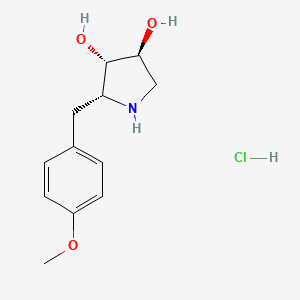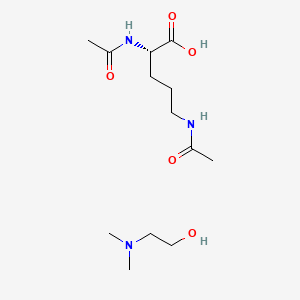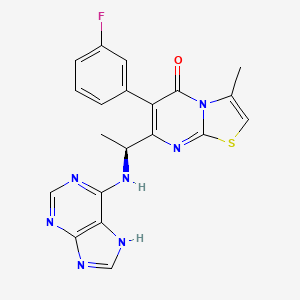
Dezapelisib
Descripción general
Descripción
Dezapelisib is a small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is primarily expressed in hematopoietic cells. It has shown potential as a therapeutic agent for various cancers, particularly B-cell malignancies . This compound is currently under investigation in clinical trials for its efficacy in treating relapsed or refractory Hodgkin lymphoma .
Aplicaciones Científicas De Investigación
Dezapelisib has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the PI3Kδ signaling pathway and its role in cellular processes.
Biology: this compound helps in understanding the mechanisms of immune cell activation and proliferation.
Mecanismo De Acción
Dezapelisib exerts its effects by selectively inhibiting the PI3Kδ enzyme, which is involved in the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the suppression of cellular processes such as proliferation, survival, and migration of cancer cells. The molecular targets of this compound include the p110δ subunit of PI3Kδ, and its action disrupts downstream signaling pathways, ultimately leading to apoptosis of cancer cells .
Direcciones Futuras
Dezapelisib is currently under clinical development by Incyte and is in Phase I for Hairy Cell Leukemia . According to GlobalData, Phase I drugs for Hairy Cell Leukemia have an 86% phase transition success rate (PTSR) indication benchmark for progressing into Phase II . This suggests promising future directions for this compound.
Métodos De Preparación
The synthesis of dezapelisib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydride (NaH) and palladium catalysts
Análisis De Reacciones Químicas
Dezapelisib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄).
Comparación Con Compuestos Similares
Dezapelisib is part of a class of PI3Kδ inhibitors, which includes compounds like idelalisib, duvelisib, and parsaclisib. Compared to these compounds, this compound has shown a unique profile in terms of selectivity and potency. For instance:
Idelalisib: Another PI3Kδ inhibitor, but with a different chemical structure and slightly different selectivity profile.
Duvelisib: Inhibits both PI3Kδ and PI3Kγ, whereas this compound is more selective for PI3Kδ.
Parsaclisib: A next-generation PI3Kδ inhibitor with a unique pyrazolopyrimidine structure, offering improved pharmacokinetic properties.
This compound’s uniqueness lies in its high selectivity for PI3Kδ and its potential efficacy in treating specific types of cancer .
Propiedades
Número CAS |
1262440-25-4 |
|---|---|
Fórmula molecular |
C20H16FN7OS |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1 |
Clave InChI |
RSIWALKZYXPAGW-NSHDSACASA-N |
SMILES isomérico |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5 |
SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
SMILES canónico |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dezapelisib; INCB040093; INCB-040093; INCB 040093. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



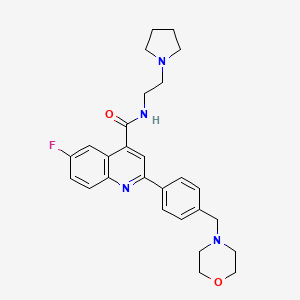
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)
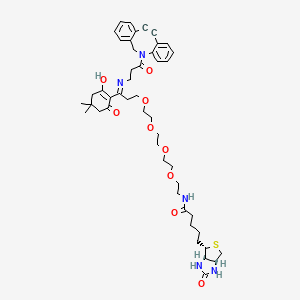
![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)

